Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester
Description
Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester (CAS 57813-62-4) is an organotin compound with the molecular formula C₃₁H₆₀O₆S₃Sn . This compound features a central tin atom (Sn) bonded to a methyl group and three thioether-linked octanoic acid ester chains. Organotin compounds like this are historically significant in industrial applications, including use as stabilizers in PVC, catalysts, and biocides. However, due to their environmental persistence and toxicity, many organotin derivatives are now regulated under international agreements like the Rotterdam Convention .
Properties
CAS No. |
57813-62-4 |
|---|---|
Molecular Formula |
C31H60O6S3Sn |
Molecular Weight |
743.7 g/mol |
IUPAC Name |
2-[methyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/3C10H20O2S.CH3.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;;/h3*13H,2-9H2,1H3;1H3;/q;;;;+3/p-3 |
InChI Key |
LURDONBOXRFJRH-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester typically involves the formation of the methylstannylidyne tris(thio) core followed by esterification with octanoic acid derivatives. The process can be broken down into the following key steps:
Formation of the tris(thio-2,1-ethanediyl) ligand framework:
This involves the preparation of a tris(mercaptoethyl) ligand system, where three 2-mercaptoethanol or related thioalcohol units are linked to a central tin atom via sulfur atoms.Attachment of the methylstannylidyne center:
The central tin atom is introduced in the form of a methylstannylidyne moiety, which coordinates with the sulfur atoms of the thio-2,1-ethanediyl groups, forming a stable organotin core.Esterification with octanoic acid:
The free hydroxyl groups on the thio-2,1-ethanediyl arms are esterified with octanoic acid (caprylic acid) or its activated derivatives (e.g., octanoyl chloride or octanoic anhydride) to form the final ester compound.
Detailed Synthetic Procedure (Literature-Based)
While explicit step-by-step protocols are scarce in open literature, the synthesis can be inferred from related organotin-thiol chemistry and esterification methods:
| Step | Reactants | Conditions | Description |
|---|---|---|---|
| 1 | Methylstannyl chloride (MeSnCl3) + 3 equiv. 2-mercaptoethanol | Base (e.g., triethylamine), inert atmosphere, room temperature to mild heating | Formation of methylstannyl tris(2-hydroxyethylthio) intermediate via nucleophilic substitution at tin |
| 2 | Intermediate + Octanoyl chloride (3 equiv.) | Pyridine or other base, low temperature (0–5°C) to room temperature | Esterification of hydroxyl groups to yield tris(octanoyloxyethylthio) ester |
| 3 | Purification | Column chromatography or recrystallization | Isolation of pure this compound |
Alternative Approaches
Direct esterification of preformed methylstannyl tris(thio-2,1-ethanediyl) alcohols with octanoic acid using coupling agents:
Employing carbodiimides (e.g., DCC) or other coupling reagents to activate octanoic acid for ester formation under mild conditions.One-pot synthesis:
Combining the ligand formation and esterification steps in a single reaction vessel by sequential addition of reagents, optimizing reaction times and yields.
Research Findings and Analysis
Purity and Yield
- Commercially available samples of this compound are typically offered at 98% purity, indicating robust synthetic protocols and efficient purification methods.
Data Summary Table
Chemical Reactions Analysis
Reaction Mechanisms
The compound acts as a Lewis acid due to the tin center’s ability to coordinate with nucleophiles. This facilitates:
-
Nucleophilic attacks by substrates (e.g., hydroxyl groups, enzymes).
-
Stable complex formation with biomolecules, influencing biological pathways.
Typical Chemical Reactions
| Reaction Type | Description | Key Features |
|---|---|---|
| Esterification | Formation of ester bonds with alcohols or other nucleophiles. | Utilizes the tin center’s electrophilicity; requires catalytic conditions. |
| Substitution | Replacement of thioether ligands with other nucleophilic groups. | Depends on ligand stability and reaction environment. |
| Hydrolysis | Cleavage of ester groups under acidic or basic conditions. | Produces octanoic acid and thiol-containing byproducts. |
Analytical Techniques
Scientific Research Applications
Biochemical Studies
Octanoic acid derivatives are often utilized in studies related to lipid metabolism and fatty acid oxidation. Research has demonstrated that octanoic acid can serve as a reliable marker for assessing gastric emptying rates through breath tests, indicating its role in digestive health research . Furthermore, studies have shown that octanoic acid influences adipocyte metabolism, which is crucial for understanding obesity and metabolic disorders .
Pharmaceutical Applications
The compound's potential therapeutic applications include its use as a treatment for conditions like essential tremor. A clinical trial evaluated the safety and efficacy of octanoic acid in patients with alcohol-responsive essential tremor, suggesting that it may have beneficial effects on tremor control . Although primary outcomes did not show significant differences from placebo, secondary analyses indicated potential benefits at later time points .
Environmental Chemistry
As an organotin compound, octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester is relevant in environmental studies concerning the toxicity and environmental fate of organotin compounds. Regulatory bodies like the Environmental Protection Agency (EPA) monitor such substances due to their potential ecological impacts . Understanding the behavior of this compound in various environments is essential for assessing its safety and regulatory compliance.
Case Study 1: Gastric Emptying Measurement
A study involving a breath test using octanoic acid demonstrated its reliability as a marker for solid gastric emptying. The test involved administering labeled octanoic acid to subjects and measuring breath samples to assess gastric function . This method provides a non-invasive approach to studying digestive health.
Case Study 2: Metabolism in Adipocytes
Research comparing the incorporation of octanoate versus oleate into triacylglycerols in adipocytes revealed distinct metabolic pathways for these fatty acids. Octanoate was found to be oxidized more than oleate, highlighting its role in energy metabolism and potential implications for dietary interventions in obesity management .
Mechanism of Action
The mechanism of action of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester involves its interaction with molecular targets through its organotin core. The compound can form complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
The structural and functional uniqueness of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester is best understood by comparing it with analogous organotin esters. Below is a detailed analysis of its similarities and differences with two closely related compounds from the same chemical family.
Table 1: Key Structural and Functional Comparisons
Key Differences:
Chain Length and Saturation: The target compound (C₃₁) uses short-chain octanoic acid (C8), whereas the third compound (C₆₁) incorporates 9-octadecenoic acid (C18:1), introducing unsaturation and bulkier hydrophobic regions . The ethylhexyl-substituted compound (CAS 57583-34-3) features branched alkyl chains, improving solubility in nonpolar matrices .
Functional Groups :
- Sulfur vs. Oxygen : The target compound’s tris(thioether) linkages contrast with the mixed oxa/dithia structure of CAS 57583-34-3. Thioether bonds confer resistance to hydrolysis but increase environmental persistence .
- The unsaturated C18 compound’s Z-configuration double bond enhances reactivity in polymerization processes .
Applications and Toxicity: The target compound’s sulfur-rich structure may favor catalytic or antimicrobial roles, whereas the ethylhexyl variant’s thermal stability suits PVC stabilization .
Comparative Research Findings
- Environmental Impact: Organotin compounds with sulfur linkages (e.g., the target compound) exhibit slower degradation in aquatic environments compared to oxygenated analogs, increasing ecological risks .
- Catalytic Efficiency: In biodiesel synthesis, non-tin esters like octanoic acid ethyl ester (CAS 106-32-1) are volatile flavor agents , whereas tin-based esters are rarely used due to toxicity. However, tin catalysts like CuO-CeO₂ show superior efficiency (92% methyl ester yield) compared to non-metallic systems .
- Sensory and Industrial Use: Simple octanoic acid esters (e.g., ethyl octanoate) are key aroma compounds in foods like cheese and butter, contributing fruity notes . In contrast, organotin derivatives are restricted to niche industrial applications due to regulatory constraints .
Biological Activity
Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester, also known as 1,1′,1′′-[(methylstannylidyne)tris(thio-2,1-ethanediyl)] trioctanoate, is a compound that has garnered attention for its potential biological activities and applications. Its molecular formula is , and it has a molecular mass of 743.71 g/mol . This article synthesizes available research findings regarding its biological activity, including toxicity studies and applications in various fields.
The compound consists of octanoic acid linked to a methylstannylidyne group through thioether linkages. The presence of tin in its structure suggests potential applications in organotin chemistry, known for its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 743.71 g/mol |
| CAS Registry Number | 57813-62-4 |
Toxicity Studies
Research indicates that organotin compounds, including octanoic acid derivatives, may exhibit varying degrees of toxicity to aquatic organisms. A follow-up ecological risk assessment highlighted that certain organotin substances are more toxic than previously recognized . Specific studies have shown that octanoic acid derivatives can affect cellular functions and potentially disrupt endocrine systems in sensitive species.
Pharmacokinetics
The pharmacokinetic profile of octanoic acid derivatives has been explored using high-performance liquid chromatography (HPLC). A study demonstrated the effective separation and analysis of these compounds under specific conditions suitable for mass spectrometry applications . This method allows for the assessment of absorption, distribution, metabolism, and excretion (ADME) properties critical for evaluating biological activity.
Case Study 1: Aquatic Toxicity
A study conducted on the toxicity of organotin compounds to aquatic life revealed that octanoic acid derivatives could significantly impact fish populations. The research utilized standard toxicity testing protocols to evaluate the effects on growth and reproduction in model organisms such as zebrafish.
Case Study 2: Endocrine Disruption
Another investigation focused on the endocrine-disrupting potential of octanoic acid-based compounds. In vitro assays indicated that these compounds could interfere with hormone signaling pathways in mammalian cell lines. The findings suggest a need for further research into the implications of exposure to these substances in environmental contexts.
Applications
This compound has potential applications in various fields:
- Pharmaceuticals : Its pharmacokinetic properties make it a candidate for drug formulation and delivery systems.
- Environmental Science : Understanding its ecological impact is crucial for regulatory assessments and environmental safety evaluations.
- Analytical Chemistry : The compound's unique structure allows for specific detection methods in complex mixtures using HPLC techniques.
Q & A
Q. What synthetic methodologies are suitable for preparing octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester, and what are the critical reaction parameters?
The synthesis of organotin thioesters typically involves esterification or transesterification reactions between tin-containing precursors and thiol or carboxylic acid derivatives. For example, analogous compounds like butylstannylidyne-tris(thio-2,1-ethanediyl) octanoate ( ) may follow a multi-step process:
- Step 1 : React methylstannane derivatives (e.g., MeSnCl₃) with thiol-containing linkers (e.g., 2-mercaptoethanol) under inert conditions to form the tris(thioethyl)stannyl intermediate.
- Step 2 : Esterify octanoic acid with the intermediate via nucleophilic acyl substitution, using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., THF) .
Critical parameters include temperature control (<60°C to prevent Sn-C bond degradation), stoichiometric ratios (to avoid side products), and purification via column chromatography or recrystallization.
Q. How can spectroscopic techniques (e.g., NMR, FTIR) be optimized to characterize the structural integrity of this organotin compound?
- ¹H/¹³C NMR : Focus on chemical shifts for the Sn-CH₃ group (δ ~0.5–1.5 ppm) and thioether protons (δ ~2.5–3.5 ppm). Coupling constants (e.g., ²J(Sn-C-H)) confirm Sn coordination .
- 119Sn NMR : A definitive method to verify the tin oxidation state and coordination geometry. For methylstannylidyne derivatives, δ values typically range from -200 to -400 ppm .
- FTIR : Look for C=O stretches (~1700 cm⁻¹), Sn-S vibrations (~500–600 cm⁻¹), and absence of -OH peaks to confirm esterification .
Q. What are the primary research applications of organotin thioesters in catalytic or material science contexts?
Organotin thioesters are studied for:
- Catalysis : As Lewis acid catalysts in esterification or transesterification reactions due to tin’s electrophilic nature.
- Material Science : As stabilizers in polymers or precursors for tin sulfide nanomaterials .
Advanced Research Questions
Q. How does the methylstannylidyne moiety influence the compound’s toxicity profile compared to analogous organotin derivatives?
Organotin compounds exhibit toxicity dependent on alkyl chain length and coordination. Methyltin derivatives (e.g., MeSn) generally show lower acute toxicity than tributyltin but may disrupt mitochondrial function via protonophore activity. In vitro assays (e.g., MTT or ROS detection in HEK-293 cells) combined with ICP-MS for Sn accumulation analysis are recommended. Comparative studies with butylstannylidyne analogs ( ) can clarify structure-toxicity relationships .
Q. What transcriptomic or proteomic approaches are suitable for studying cellular responses to this compound in microbial systems?
- RNA-Seq : As demonstrated in S. cerevisiae octanoic acid studies (), RNA-Seq can identify differentially expressed genes (e.g., HXT2, BTN2) under organotin stress. Key pathways include fatty acid metabolism, oxidative stress response, and ion transport.
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) can quantify protein abundance changes in Sn-exposed cultures, focusing on peroxisomal enzymes (e.g., Eci1p) .
Q. How can adaptive laboratory evolution (ALE) be applied to engineer microbial strains tolerant to this compound for bioproduction studies?
- Protocol :
- Expose S. cerevisiae or E. coli to sublethal concentrations of the compound in serial batch cultures.
- Monitor growth kinetics and select for mutants with improved tolerance via prolonged fermentation (>100 generations).
- Validate evolved strains via comparative transcriptomics and lipidomics to identify resistance mechanisms (e.g., membrane remodeling or efflux pump upregulation) .
Q. What strategies mitigate the compound’s cytotoxicity in eukaryotic cell lines during pharmacological assays?
Q. How does the compound’s hydrophobicity impact its environmental persistence, and what biodegradation pathways are plausible?
- Persistence : LogP values >3 (predicted via ChemAxon) suggest high soil adsorption.
- Biodegradation : Aerobic microbial pathways may cleave thioether bonds via monooxygenases (e.g., CYP450) or hydrolyze ester groups, releasing octanoic acid and SnO₂ residues. In silico tools like EAWAG-BBD predict degradation intermediates .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in toxicity data between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
